![molecular formula C14H15BrN2O2 B6420402 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione CAS No. 68454-54-6](/img/structure/B6420402.png)
2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione (2-BHDC) is an organic compound that has been studied for its numerous applications in the fields of chemistry and biochemistry. The compound has been found to have a wide range of properties, including its ability to act as a catalyst in organic synthesis and its ability to act as a ligand in coordination chemistry. In addition, 2-BHDC has been studied for its potential use as a drug or therapeutic agent.
Scientific Research Applications
2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione is a versatile compound that has been used in a variety of scientific research applications. It has been studied for its ability to act as a catalyst in organic synthesis, its ability to act as a ligand in coordination chemistry, and its potential use as a drug or therapeutic agent. In addition, 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione has been used in the synthesis of heterocyclic compounds, in the synthesis of polymers, and in the synthesis of organometallic compounds.
Mechanism of Action
The mechanism of action of 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione is not fully understood. However, it is believed that 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione acts as a catalyst in organic synthesis by forming a reversible covalent bond with the substrate, which then allows the substrate to undergo the desired reaction. In addition, 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione is believed to act as a ligand in coordination chemistry by forming a reversible covalent bond with the metal ion, which then allows the metal ion to undergo the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of certain diseases. In addition, 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione has been found to have some anti-cancer and anti-bacterial properties, although further research is needed to confirm these findings.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione in laboratory experiments include its high reactivity and its ability to form stable complexes with metal ions. In addition, 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione is relatively inexpensive and easy to obtain. The main limitation of using 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
The future directions for 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione research include further investigation into its biochemical and physiological effects, its potential therapeutic applications, and its ability to act as a catalyst in organic synthesis. In addition, further research into the mechanism of action of 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione and its ability to form stable complexes with metal ions is needed. Finally, further research into the synthesis of 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione and its use in the synthesis of heterocyclic compounds, polymers, and organometallic compounds is also needed.
Synthesis Methods
The synthesis of 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione can be accomplished via a few different methods. The most common and widely used method is the reaction of 2-bromophenylhydrazine and dimethylcyclohexane-1,3-dione in the presence of a base. This reaction produces 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione in high yields. Other methods for synthesizing 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione include the reaction of 2-bromophenylhydrazine and dimethylcyclohexane-1,3-dione in the presence of a strong acid, the reaction of 2-bromophenylhydrazine and dimethylcyclohexane-1,3-dione in the presence of a Lewis acid, and the reaction of 2-bromophenylhydrazine and dimethylcyclohexane-1,3-dione in the presence of a Grignard reagent.
properties
IUPAC Name |
2-[(2-bromophenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-6-4-3-5-9(10)15/h3-6,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMYEJPCMXHEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=CC=C2Br)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Bromophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.